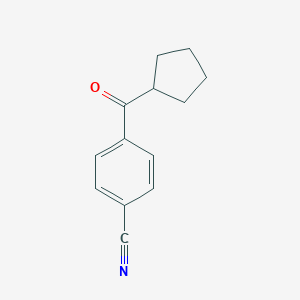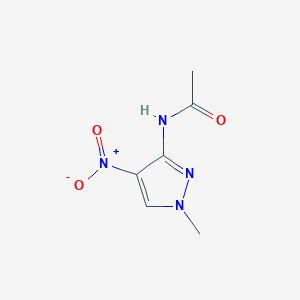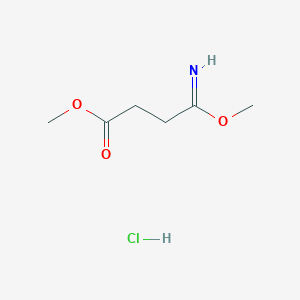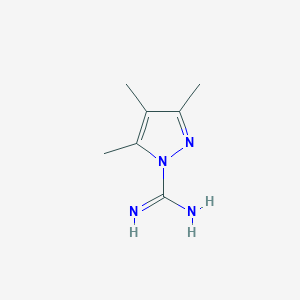
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide, also known as SR9009, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has a range of potential applications in scientific research. It has been shown to have a significant impact on metabolism and energy regulation, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has been shown to have anti-inflammatory and anti-cancer properties, making it a potentially valuable tool in the fight against cancer.
Wirkmechanismus
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide works by binding to and activating a protein known as Rev-erbα. This protein is involved in the regulation of various metabolic processes, including glucose and lipid metabolism. When activated, Rev-erbα increases the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved metabolic function.
Biochemische Und Physiologische Effekte
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has a range of biochemical and physiological effects. It has been shown to increase energy expenditure, improve glucose and lipid metabolism, and reduce inflammation. Additionally, it has been shown to improve endurance and physical performance, making it a potentially valuable tool for athletes and fitness enthusiasts.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide for lab experiments is its specificity. It has been shown to have a high degree of selectivity for Rev-erbα, making it a valuable tool for studying the role of this protein in metabolic processes. Additionally, 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide. One area of interest is its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer properties. Finally, there is potential for the development of new compounds based on the structure of 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide that may have even greater specificity and efficacy.
Synthesemethoden
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The process starts with the reaction of 4-chloropyrazole with ethyl acetoacetate to form 4-chloropyrazol-3-one. This is followed by the reaction of 4-chloropyrazol-3-one with methylamine to form 3-methyl-4-chloropyrazol-5-one. The final step involves the reaction of 3-methyl-4-chloropyrazol-5-one with guanidine hydrochloride to form 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide.
Eigenschaften
CAS-Nummer |
141702-17-2 |
|---|---|
Produktname |
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide |
Molekularformel |
C7H12N4 |
Molekulargewicht |
152.2 g/mol |
IUPAC-Name |
3,4,5-trimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-4-5(2)10-11(6(4)3)7(8)9/h1-3H3,(H3,8,9) |
InChI-Schlüssel |
JNNGPMYGJBTANJ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C(=N)N)C |
Kanonische SMILES |
CC1=C(N(N=C1C)C(=N)N)C |
Synonyme |
1H-Pyrazole-1-carboximidamide, 3,4,5-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



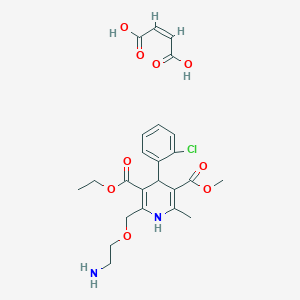
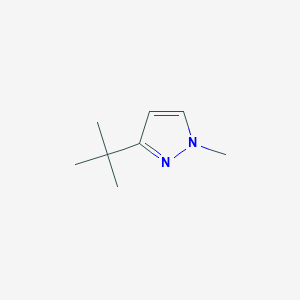
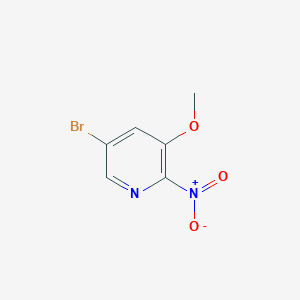
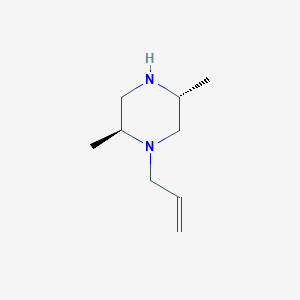
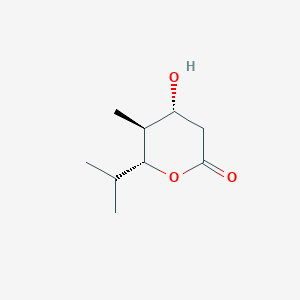
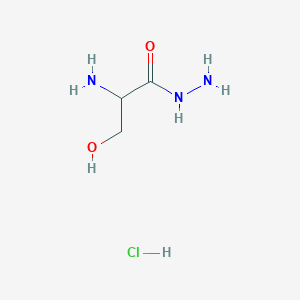
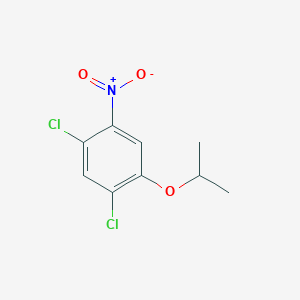
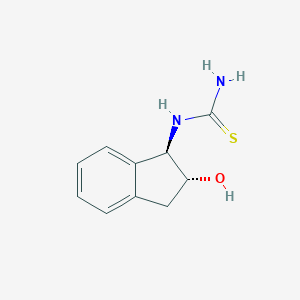
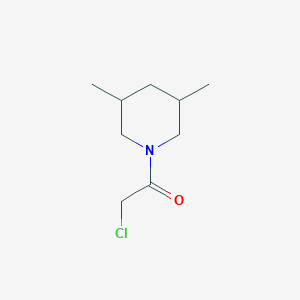
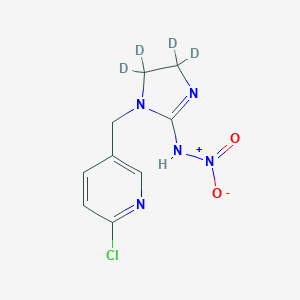
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)
